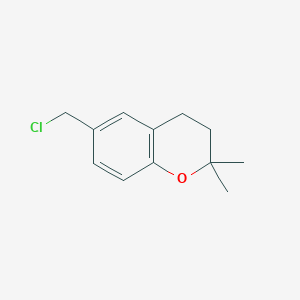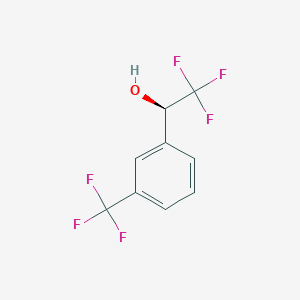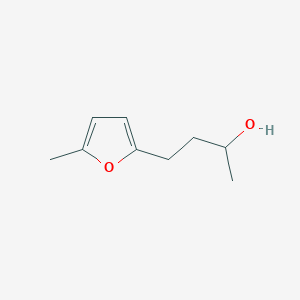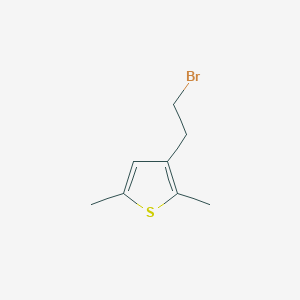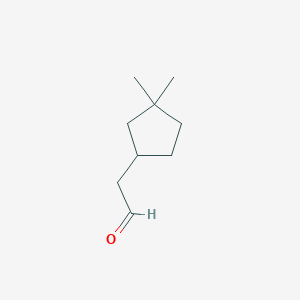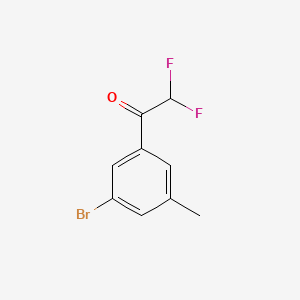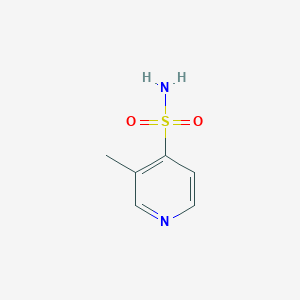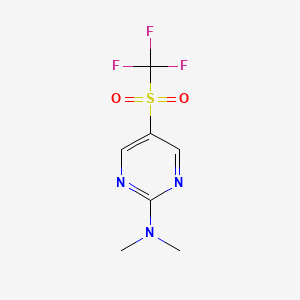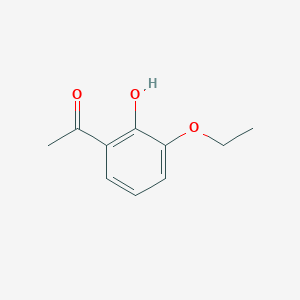
1-(3-Ethoxy-2-hydroxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxy-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H12O3 It is a derivative of acetophenone, characterized by the presence of an ethoxy group and a hydroxyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxy-2-hydroxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-ethoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via acetylation of the phenol group, followed by hydrolysis to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Ethoxy-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of 3-ethoxybenzoic acid.
Reduction: Formation of 1-(3-ethoxy-2-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Ethoxy-2-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethoxy-2-hydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparación Con Compuestos Similares
1-(3-Hydroxyphenyl)ethan-1-one: Lacks the ethoxy group, making it less lipophilic.
1-(2-Hydroxy-4-methoxyphenyl)ethan-1-one: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and biological activity.
Uniqueness: 1-(3-Ethoxy-2-hydroxyphenyl)ethan-1-one is unique due to the presence of both ethoxy and hydroxyl groups, which confer distinct chemical and biological properties. The ethoxy group increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins.
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
1-(3-ethoxy-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(7(2)11)10(9)12/h4-6,12H,3H2,1-2H3 |
Clave InChI |
VGJYXDBLDYAQFA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)
![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
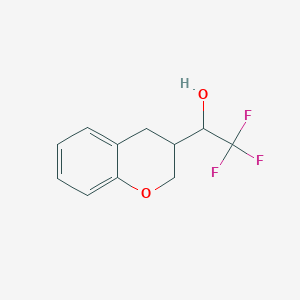
![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)


